N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
This compound features a thiazole ring substituted with a 4-methylbenzylamine group linked via an amide bond and a pyrrolidone carboxamide moiety.
Properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-2-4-12(5-3-11)9-19-16(24)8-13-10-26-18(20-13)22-17(25)14-6-7-15(23)21-14/h2-5,10,14H,6-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCTUCIPPPIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biological Activity
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its intricate structure combines various functional groups, which may contribute to its biological activity. This article will explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105056-59-4 |
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 372.44 g/mol |
The compound features a thiazole moiety, a pyrrolidine ring, and an amide functional group, which may enhance its lipophilicity and influence its pharmacokinetics .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . The following findings summarize the results from various in vitro studies:
- Cell Line Testing : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. In a comparative study, treatment with the compound resulted in a reduction of cell viability to approximately 66% at a concentration of 100 µM after 24 hours .
- Structure-Activity Relationship : Compounds with free amino groups showed more potent anticancer activity than those with acetylamino fragments. This suggests that structural modifications can influence biological efficacy .
- Comparative Efficacy : The compound's activity was compared with cisplatin, a standard chemotherapeutic agent, indicating that while it possesses anticancer properties, further optimization may be necessary to enhance selectivity towards cancer cells over normal cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also evaluated against multidrug-resistant pathogens:
- Pathogen Testing : The compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
- Mechanism of Action : While specific mechanisms were not detailed in the studies, the presence of thiazole and pyrrolidine rings is known to enhance interactions with bacterial targets, potentially disrupting essential cellular processes .
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells, various derivatives of 5-oxopyrrolidine were tested for their cytotoxic effects. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced anticancer activity compared to others, highlighting the importance of structural configuration in drug design.
Case Study 2: Antimicrobial Resistance
A separate study focused on the efficacy of the compound against resistant strains of Staphylococcus aureus. The results showed that certain derivatives maintained effectiveness even against strains resistant to conventional antibiotics, indicating potential for clinical application in treating resistant infections.
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer potential of derivatives of 5-oxopyrrolidine, including N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. Studies have demonstrated its efficacy against various cancer cell lines, including:
The mechanism of action involves the inhibition of critical oncogenic pathways, leading to reduced tumor proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against multidrug-resistant pathogens. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 100 µM |
| Pseudomonas aeruginosa | 75 µM |
The thiazole nucleus is believed to disrupt bacterial lipid biosynthesis, thereby compromising cell membrane integrity and providing a pathway for developing new antimicrobial agents .
Case Studies
A notable case study evaluated the effects of structurally similar compounds on human cancer cell lines. The study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting that thiazole derivatives could offer new avenues for cancer treatment.
Example Case Study
In a study examining the cytotoxic effects of thiazole derivatives on A549 cells, the compound demonstrated an IC50 value of 12.5 µM, indicating potent activity compared to traditional treatments . Another study focusing on antimicrobial efficacy revealed that the compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant infections .
Chemical Reactions Analysis
2.1. Hydrolysis of the Amide Bond
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for understanding metabolic stability.
| Condition | Products | Relevance |
|---|---|---|
| Strong acid (HCl) | 5-oxopyrrolidine-2-carboxylic acid | Degradation pathway |
| Base (NaOH) | Sodium salt of carboxylate | Stability under alkaline conditions |
2.2. Nucleophilic Attack on the Thiazole Ring
The thiazole’s sulfur atom may act as a leaving group, enabling substitution reactions. For example:
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Alkylation : Reaction with alkyl halides in the presence of a base.
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Oxidation : Potential formation of sulfoxides or sulfones under oxidizing conditions.
2.3. Redox Reactions at the Oxo Group
The 5-oxo functionality in the pyrrolidine ring can participate in:
-
Enolate formation : Deprotonation under basic conditions, enabling conjugate additions.
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Condensation : Reaction with ketones or aldehydes to form β-diketones or β-ketoamides.
Structural Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolytic stability : The amide bond’s resistance to proteases or environmental conditions.
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Chelation properties : The thiazole sulfur and oxygen atoms may act as ligands for metal ions.
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Thermal stability : Likely moderate due to the heterocyclic amide structure, though exact data are not provided in the sources.
Analogous Reaction Data
From related compounds in the search results:
-
Hydrazinolysis : Hydrazides derived from similar carboxamides undergo hydrazinolysis to form acids (e.g., in pyrrolidine derivatives) .
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Condensation with aldehydes : Hydrazides react with aldehydes to form hydrazones, a reaction pathway applicable to the target compound’s amide moiety .
Challenges in Characterization
Limited direct experimental data exists for this specific compound, but structural analogs highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Amide Moieties
The compound shares core features with urea derivatives in , such as 1f and 1g , which incorporate thiazole, piperazine, and arylurea groups. Key differences include:
- Substituent Effects : The target compound lacks the urea group and instead uses a pyrrolidone carboxamide, which may alter hydrogen-bonding capacity and solubility compared to urea derivatives .
- Synthetic Yields : Urea-based thiazoles in exhibit yields of 70–78%, suggesting feasible synthetic routes for the target compound if similar methodologies (e.g., condensation reactions) are applied .
Pharmacokinetic and Physicochemical Properties
- Melting Points : Urea-thiazole analogs (e.g., 1f , 1g ) melt at 198–207°C, indicating high crystallinity. The target compound’s pyrrolidone moiety may reduce melting points due to increased conformational flexibility .
- Mass Spectrometry : ESI-MS data for urea derivatives (e.g., m/z 638–710 [M−2HCl+H]+) suggest comparable molecular weights to the target compound (~500–600 g/mol range) .
Data Tables
Table 1: Comparison of Key Structural Analogs
Table 2: Functional Group Impact on Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving acylation and amination. For example, acylation of a thiazole intermediate with a benzyl chloride derivative (e.g., p-fluorobenzoyl chloride) followed by amination under reflux conditions (ethanol, 7–20 hours) is effective, yielding ~76% as seen in similar thiazole derivatives . Solvent choice (e.g., DMF or ethanol/water mixtures) and temperature control (e.g., 160–180°C) are critical to avoid side reactions. Characterization via IR (C=O, C=N peaks at 1650–1750 cm⁻¹) and NMR (δ 7.2–8.1 ppm for aromatic protons) confirms structural integrity .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or mass spectrometry) during characterization?
- Methodological Answer : Contradictions in spectral data may arise from impurities or tautomeric forms. For instance, thiazole derivatives often exhibit keto-enol tautomerism, leading to split peaks in NMR. Use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., M⁺ at m/z 394.47 as in ) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments . Cross-validate with synthetic intermediates to isolate spectral contributions from specific functional groups .
Q. What purification techniques are recommended for this compound, and how is purity validated?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water (4:1 v/v) improves purity, as demonstrated for related thiazolidinones (melting point 180–182°C) . Validate purity via HPLC (≥98% as in ) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Prioritize parameters like binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions with catalytic residues, as seen in studies of ML277 (a thiazole-based KCNQ1 activator) .
Q. What strategies address low solubility or stability in pharmacological assays?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulation with cyclodextrins. Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) monitor degradation via LC-MS. For unstable intermediates, protect reactive groups (e.g., tert-butoxycarbonyl for amines) during synthesis .
Q. How do structural modifications (e.g., substituent variations on the benzyl or pyrrolidine groups) affect target selectivity?
- Methodological Answer : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target engagement. For pyrrolidine, introduce sp³-hybridized carbons to restrict conformational flexibility, improving selectivity. Compare IC₅₀ values across analogs using dose-response curves (e.g., in enzyme inhibition assays) .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Methodological Answer : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) and characterize each batch via identical analytical methods (e.g., ¹H NMR, HPLC). Use a reference compound (e.g., ’s Compound 11) to normalize bioassay data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., liver cytochrome P450 activation). Conduct metabolite profiling (e.g., LC-MS/MS) to identify active/inactive derivatives. Use pharmacokinetic studies (e.g., plasma t½, AUC) to correlate in vitro IC₅₀ with in vivo efficacy .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
